Adenostemmoic acid B
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Overview
Description
Adenostemmoic acid B is a diterpenoid compound isolated from the plant Gymnocoronis spilanthoides var. subcordata, belonging to the Asteraceae family . This compound is known for its significant biological activities, including trypanocidal and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenostemmoic acid B can be isolated from the dichloromethane extract of the aerial parts of Gymnocoronis spilanthoides var. subcordata . The fractionation of the dewaxed organic extract via column chromatography leads to the isolation of this compound .
Industrial Production Methods
There is limited information available on the industrial production methods of this compound. the extraction and purification process from natural sources, as described above, is a common approach.
Chemical Reactions Analysis
Types of Reactions
Adenostemmoic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Adenostemmoic acid B has a wide range of scientific research applications:
Mechanism of Action
Adenostemmoic acid B exerts its effects through various molecular targets and pathways:
Trypanocidal Activity: It disrupts the cellular structure of Trypanosoma cruzi, leading to the formation of abnormal cytosolic membranous structures.
Anti-Inflammatory Activity: The compound reduces the secretion of tumor necrosis factor (TNF) and nitric oxide while increasing interleukin-10 (IL-10) production.
Comparison with Similar Compounds
Adenostemmoic acid B is compared with other similar diterpenoid compounds, such as:
ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic acid: Another diterpenoid with similar biological activities.
ent-11α-Hydroxy-15-oxokauran-19-oic acid: Exhibits comparable trypanocidal and anti-inflammatory effects.
This compound stands out due to its unique combination of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H28O5 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
10,11-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H28O5/c1-11-12-9-14(21)20(25)18(3)7-4-6-17(2,16(23)24)13(18)5-8-19(20,10-12)15(11)22/h12-14,21,25H,1,4-10H2,2-3H3,(H,23,24) |
InChI Key |
UVEPVLCUQGRNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2(C(CC(C3)C(=C)C4=O)O)O)C)C(=O)O |
Origin of Product |
United States |
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